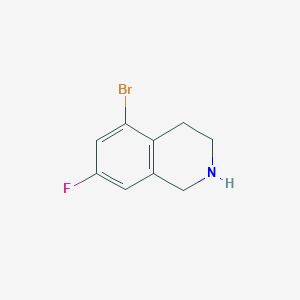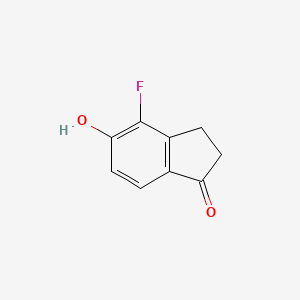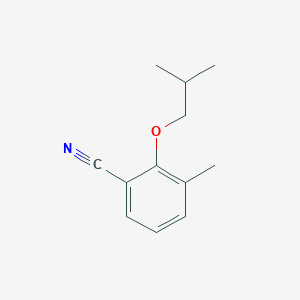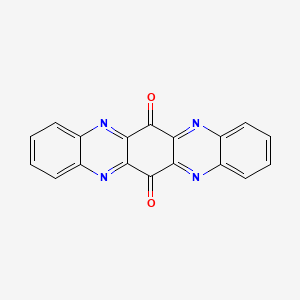
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by a heterocyclic scaffold . The specific molecular structure of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is not detailed in the available resources.Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline derivatives are known to undergo various chemical reactions, contributing to their diverse biological activities . The specific chemical reactions involving this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Brominated Tetrahydroisoquinolines Synthesis : A study highlighted the isolation of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds were synthesized using bromophenols coupled with nucleoside base derivatives, showcasing the diverse chemical transformations possible with halogenated tetrahydroisoquinolines (Ma et al., 2007).
Novel Synthetic Approaches : Another study presented a new approach towards the synthesis of pyrrolo[2,1-a]isoquinolines from 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, demonstrating the potential for creating structurally complex molecules from halogenated tetrahydroisoquinolines (Voskressensky et al., 2010).
Medicinal Chemistry Applications
Drug Intermediate Synthesis : Research on the telescoping process in the synthesis of a key intermediate for drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, from 6-bromo-2-fluoro-3-methoxybenzaldehyde demonstrated an improved synthesis route. This study highlights the role of halogenated compounds in streamlining drug discovery processes (Nishimura & Saitoh, 2016).
Synthesis of Ligands for σ Receptors : Tetrahydroisoquinolinyl benzamides, including derivatives of 5-bromo-1,2,3,4-tetrahydroisoquinoline, have been investigated for their binding affinity to σ receptors, which are implicated in various neurological and psychiatric disorders. This research demonstrates the application of halogenated tetrahydroisoquinolines in developing potential therapeutic agents (Xu, Lever, & Lever, 2007).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : A comparative study of chloro, bromo, and fluoro phenyl derivatives of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline highlighted the influence of organic fluorine on crystal packing. This research provides insights into the conformational features and interactions of halogenated tetrahydroisoquinolines, which are crucial for understanding their chemical behavior and potential applications in materials science (Choudhury, Nagarajan, & Row, 2003).
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline derivatives is often related to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is not detailed in the available resources.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIUHKQWHNECMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)


![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)


![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)